
2-Hydroxy-4-methylvaleric acid
Overview
Description
2-Hydroxy-4-methylvaleric acid (HICA) is a natural compound produced through the leucine degradation pathway. It is found in humans and certain microorganisms, including lactic acid bacteria and Clostridium species . Structurally, HICA has a hydroxy substituent at the 2-position and a methyl substituent at the 4-position .
Synthesis Analysis
HICA is synthesized endogenously in the human body during the breakdown of leucine, an essential amino acid. Microorganisms, particularly lactic acid bacteria and Clostridium species, also produce HICA .
Molecular Structure Analysis
The molecular formula of HICA is C6H12O3. Its chemical structure consists of a valeric acid backbone with a hydroxy group at the 2-position and a methyl group at the 4-position .
Scientific Research Applications
Antifungal Properties
2-Hydroxy-4-methylpentanoic acid has been found to have antifungal properties . It has been identified in the metabolites produced by certain Lactobacillus species, and it has shown remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus .
Bio-Preservation
The antifungal properties of 2-Hydroxy-4-methylpentanoic acid make it a good choice for bio-preservation . It can be used as a natural alternative to chemical preservatives, increasing the shelf-life and nutritional values of foodstuffs .
Production by Bacteria
2-Hydroxy-4-methylpentanoic acid has been found in the products of several different bacteria as a part of their fermentation processes . For example, it can be synthesized by a number of different strains of Clostridium butyricum .
Potential Metabolite Against Filamentous Fungi
A novel fatty acid (i.e. 12-hydroxydodecanoic acid) has also been explored and found as a potential metabolite against filamentous fungi . This opens up new possibilities for the use of 2-Hydroxy-4-methylpentanoic acid in combating fungal infections.
Dietary Supplement
2-Hydroxy-4-methylpentanoic acid has also taken a small amount of hold as a dietary supplement, known as HICA for hydroxyisocaproic acid . Due to its similarity to leucine, an amino acid important in the synthesis of muscle, it is believed to have anabolic properties .
Research into Unusual Bacterial Metabolism
2-Hydroxy-4-methylpentanoic acid has been found in different areas of the human gut . It has been isolated in amniotic fluid and the urine of a patient with dihydrolipoyl dehydrogenase deficiency, and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .
Mechanism of Action
Target of Action
2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is primarily targeted at various bacteria associated with fermentation . It has been found to have fungicidal properties, particularly against Aspergillus species .
Mode of Action
The compound interacts with its targets by disrupting their normal metabolic processes. It is synthesized by different strains of Clostridium butyricum when fed with L-leucine . This interaction results in the production of 2-Hydroxy-4-methylpentanoic acid, which then exhibits its antifungal activity .
Biochemical Pathways
The compound is involved in the metabolism of the branched-chain amino acids . It is produced as a part of the fermentation processes of several different bacteria . The synthesis of 2-Hydroxy-4-methylpentanoic acid greatly increases when the bacteria are fed with L-leucine .
Pharmacokinetics
It has been found in different areas of the human gut, isolated in amniotic fluid, and in the urine of patients with certain metabolic deficiencies . This suggests that the compound may be absorbed and metabolized in the body, and excreted through urine.
Result of Action
The primary result of the action of 2-Hydroxy-4-methylpentanoic acid is its antifungal activity, especially against Aspergillus species . It disrupts the normal metabolic processes of these fungi, inhibiting their growth and proliferation .
Action Environment
The action of 2-Hydroxy-4-methylpentanoic acid can be influenced by environmental factors. For instance, the compound’s synthesis by Clostridium butyricum greatly increases when the bacteria are fed with L-leucine . This suggests that the availability of L-leucine in the environment can influence the production and hence the action of 2-Hydroxy-4-methylpentanoic acid. Furthermore, the compound has been found in wines and beers, suggesting that it may contribute to the aroma of these alcohols .
properties
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-4-methylvaleric acid | |
CAS RN |
498-36-2, 10303-64-7 | |
| Record name | (±)-2-Hydroxyisocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: HICA exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including a multi-drug resistant Pseudomonas aeruginosa strain []. It also demonstrates fungicidal activity against several fungal species, including Candida albicans [, , ].
ANone: HICA penetrates bacterial cell membranes, causing depolarization, membrane rupture, leakage of cellular contents, and ultimately, cell death []. In C. albicans, HICA inhibits cell growth and biofilm formation, potentially by interfering with acetaldehyde production and metabolism [].
ANone: HICA's activity is only marginally inactivated by clinically-relevant concentrations of dentine, suggesting its potential as an interappointment medication in root canal infections [, ].
ANone: In ex vivo studies, HICA paste demonstrated superior activity against Enterococcus faecalis compared to calcium hydroxide and chlorhexidine digluconate, highlighting its potential for root canal medication [, ].
ANone: While HICA's exact mechanism of action remains to be fully elucidated, studies suggest it might target microbe-specific metabolic pathways []. For example, in C. albicans, HICA appears to interfere with acetaldehyde production and metabolism, impacting biofilm formation and potentially reducing mutagenic potential [].
ANone: In the context of antimicrobial activity, HICA's interaction with its target leads to bacterial membrane disruption, leakage of cellular contents, and ultimately cell death []. In C. albicans biofilms, HICA exposure results in aberrant hyphae and collapsed hyphal structures []. Furthermore, HICA demonstrates anti-inflammatory properties in a murine C. albicans biofilm model, reducing the expression of matrix metalloproteinase 9 (MMP-9) and myeloperoxidase (MPO) [].
ANone: The molecular formula of HICA is C6H12O3, and its molecular weight is 132.16 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic data, they mention the use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) [, ] for the identification and quantification of HICA in various samples. These techniques provide information about the mass-to-charge ratio of ions, aiding in compound identification. Researchers often rely on databases like the Human Metabolome Database (HMDB) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret mass spectral data and identify metabolites like HICA [].
ANone: While specific data on material compatibility isn't explicitly mentioned in the provided abstracts, HICA's potential use as an intracanal medicament suggests its compatibility with biological tissues within a certain concentration range [].
ANone: Studies on N-methylated sansalvamide A peptide analogues, which share structural similarities with HICA, particularly the presence of a 2-hydroxyisocaproic acid residue, show that N-methylation can enhance potency and selectivity against certain tumor cell lines []. Additionally, research on phomalide, a cyclic depsipeptide containing HICA, highlights the importance of the double bond configuration for its host-selective phytotoxicity [].
ANone: While specific analogues of HICA are not extensively discussed in the provided abstracts, research on related compounds offers insights into structure-activity relationships. For instance, the study on phomalide and its analogues, including dihydrophomalides, revealed that the presence and configuration of a double bond within the molecule are crucial for its selective phytotoxicity []. This suggests that even minor structural modifications to HICA might significantly alter its biological activity and target specificity.
ANone: Based on the research, HICA shows promise in the following areas:
- Antimicrobial agent: Its broad-spectrum activity against bacteria and fungi, along with its ability to penetrate dentine, makes it a potential candidate for treating root canal infections and other superficial infections [, , , , ].
- Anti-inflammatory agent: HICA's ability to attenuate inflammatory responses in a murine C. albicans biofilm model suggests its potential for treating chronic biofilm infections and inflammation-related conditions [].
- Food preservation: HICA's natural origin and antimicrobial properties make it a potential candidate for food preservation, aligning with the growing demand for natural food preservatives [].
ANone: HICA is a natural metabolite produced through the leucine degradation pathway in humans and some microorganisms [, ]. Certain Clostridium species can convert leucine and other amino acids into their corresponding 2-hydroxy acids, including HICA [, ].
ANone: While the provided abstracts don't delve deep into HICA's metabolic pathways, they mention that mammalian cells can metabolize and utilize it for protein production []. Conversely, certain lactobacilli and a few other bacterial or fungal species possess enzymes needed for HICA metabolism [].
ANone: Yes, a recent study found that HMOs, including 2'-Fucosyllactose (2'FL), Lacto-N-neotetraose (LNnT), 3'Sialyllactose (3'SL), and 6'Sialyllactose (6'SL) can impact the gut microbiome of children and adults []. These HMOs increased short-chain fatty acids (SCFAs) and other beneficial metabolites, including 2-hydroxyisocaproic acid.
ANone: A study utilizing CE-MS metabolome analysis of saliva samples from Japanese patients with oral squamous cell carcinoma (OSCC) identified 2-hydroxy-4-methylvaleric acid (HICA) as a potential marker for discriminating between OSCC patients and healthy controls [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

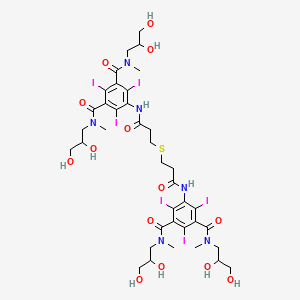



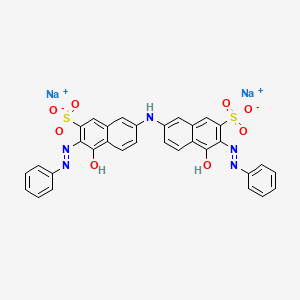
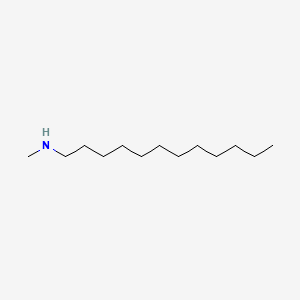




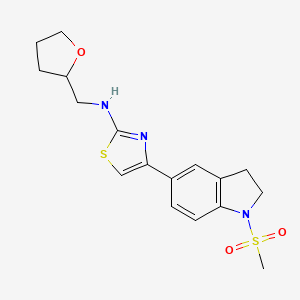
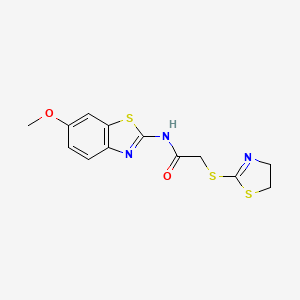
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
